1-CYCLOPENTYL-5-METHYL-1H-PYRAZOLE

Catalog No.
S6452678
CAS No.
1171370-67-4
M.F
C9H14N2
M. Wt
150.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-CYCLOPENTYL-5-METHYL-1H-PYRAZOLE

CAS Number

1171370-67-4

Product Name

1-CYCLOPENTYL-5-METHYL-1H-PYRAZOLE

Molecular Formula

C9H14N2

Molecular Weight

150.2

1-Cyclopentyl-5-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its chemical structure is defined by the presence of a cyclopentyl group at the first position and a methyl group at the fifth position of the pyrazole ring. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities.

There is no documented scientific research available on the mechanism of action of 1-CP-5-Me-Pyrazole. Pyrazoles, as a class, can exhibit various biological activities depending on the specific structure. Some pyrazoles have been investigated for their potential anti-inflammatory or analgesic properties []. However, more research is needed to understand the mechanisms behind these effects.

  • Potential as a Scaffolding Molecule

    The core structure of 1-Cyclopentyl-5-methyl-1H-pyrazole, the pyrazole ring, is present in many biologically active molecules. This suggests that 1-Cyclopentyl-5-methyl-1H-pyrazole could serve as a scaffold for the development of new drugs []. Scaffold molecules provide a starting point for drug discovery, allowing for modifications to optimize properties for specific targets.

  • Structural Similarity to Known Drugs

    Some pyrazole-based drugs target specific enzymes or receptors in the body. By analyzing the structural similarity of 1-Cyclopentyl-5-methyl-1H-pyrazole to these known drugs, researchers could potentially explore its activity for similar targets [].

, including:

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols or amines, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The pyrazole ring may undergo electrophilic or nucleophilic substitution, allowing for further functionalization.

These reactions can lead to the formation of diverse derivatives, enhancing the compound's utility in synthetic organic chemistry .

Research indicates that 1-cyclopentyl-5-methyl-1H-pyrazole exhibits notable biological activities. It has been studied for its potential:

  • Antimicrobial properties: The compound shows efficacy against various bacterial strains.
  • Anti-inflammatory effects: Preliminary studies suggest it may reduce inflammation markers in biological models.
  • Therapeutic applications: Ongoing investigations are exploring its role as a potential therapeutic agent for diseases such as cancer and metabolic disorders .

The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole typically involves cyclocondensation reactions. Common methods include:

  • Cyclization with Hydrazines: The reaction of cyclopentanone with hydrazine derivatives forms a hydrazone intermediate, which is then cyclized to yield the pyrazole structure.
  • Regioselective Synthesis: Recent advancements have optimized conditions for synthesizing substituted pyrazoles from diketones, enhancing yield and selectivity .

These methods underscore the versatility of synthetic routes available for producing this compound.

1-Cyclopentyl-5-methyl-1H-pyrazole has several applications across various fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for drug development.
  • Material Science: The compound can serve as a building block in synthesizing novel materials with specific properties.
  • Catalysis: It is being explored as a catalyst in various organic reactions due to its unique structural features .

Several compounds share structural similarities with 1-cyclopentyl-5-methyl-1H-pyrazole:

Compound NameStructural FeaturesUnique Properties
1-Cyclopentyl-3-methyl-1H-pyrazoleMethyl group at position 3Different biological activity profile
1-Cyclohexyl-5-methyl-1H-pyrazoleCyclohexyl group instead of cyclopentylPotentially different solubility and reactivity
1-Phenyl-5-methyl-1H-pyrazolePhenyl group at position 1Enhanced interactions with aromatic systems

Uniqueness

The uniqueness of 1-cyclopentyl-5-methyl-1H-pyrazole lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological properties compared to other pyrazoles. This specificity allows for targeted applications in medicinal chemistry and materials science .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types